2,4-Dimethylthieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with methyl groups attached at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthieno[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3-amino-2-thiophenecarboxamide with formic acid, resulting in the formation of the thienopyrimidine core . Another method includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired compound . Additionally, the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2,4-Dimethylthieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, exhibiting inhibitory effects that contribute to its neurotropic activity . The compound’s structure allows it to bind to multiple sites on the receptor, enhancing its efficacy.
Comparison with Similar Compounds
2,4-Dimethylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-b]pyridine: Another related compound with a different fusion pattern of the thiophene and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution at the 2nd and 4th positions, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53827-37-5 |
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Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2,4-dimethylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3 |
InChI Key |
PXAKCTYAPVOZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C)C=CS2 |
Origin of Product |
United States |
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